2-(4-cyanooxan-4-yl)acetic acid
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Overview
Description
2-(4-Cyanooxan-4-yl)acetic acid is an organic compound that features both a nitrile group (−C≡N) and a carboxylic acid group (−COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanooxan-4-yl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of oxan-4-yl derivatives. This process typically involves the reaction of oxan-4-yl derivatives with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanooxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl carboxylic acids, while reduction can produce oxan-4-yl amines.
Scientific Research Applications
2-(4-Cyanooxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyanooxan-4-yl)acetic acid involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenylamino)acetic acid: This compound also contains a nitrile group and a carboxylic acid group, but with a phenyl ring instead of an oxan-4-yl group.
Cyanoacetic acid: A simpler compound with a nitrile and carboxylic acid group, used as a precursor in organic synthesis.
Uniqueness
2-(4-Cyanooxan-4-yl)acetic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
1098432-97-3 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.2 |
Purity |
85 |
Origin of Product |
United States |
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